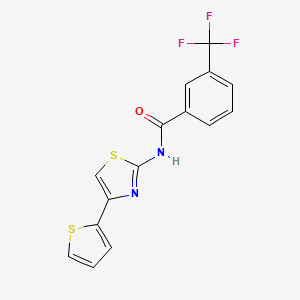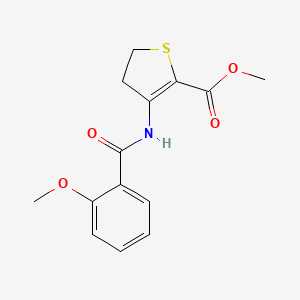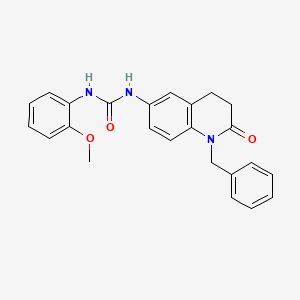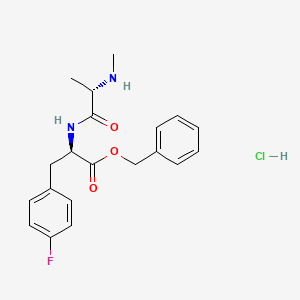
N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and diverse biological activities, making it an attractive target for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
Research in the area of organic synthesis has explored the utility of thiophene and thiazole derivatives for constructing complex heterocyclic frameworks. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen-containing rings, demonstrating the versatility of thiophene derivatives in accessing diverse heterocycles (Mohareb et al., 2004). Similarly, copper-catalyzed intramolecular cyclization processes have been employed to synthesize N-benzothiazol-2-yl-amides, showcasing efficient strategies for constructing thiazole-containing compounds (Wang et al., 2008).
Antimicrobial Agents
Compounds derived from thiophene and thiazole cores have been investigated for their antimicrobial properties. A study synthesized 2-phenylamino-thiazole derivatives as antimicrobial agents, revealing some compounds' potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Bikobo et al., 2017).
Anticancer Research
The design and synthesis of thiazole-containing benzamides have been directed towards anticancer applications. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were evaluated for their anticancer activity, with several compounds exhibiting significant efficacy against multiple cancer cell lines (Ravinaik et al., 2021).
Material Science and Photophysical Properties
In the field of material science, thiophene and thiazole derivatives have been incorporated into polymers and other materials for their electronic and photophysical properties. A study on star-shaped single-polymer systems with simultaneous RGB emission highlighted the synthesis of materials with tailored electroluminescent properties for potential application in electronic devices (Liu et al., 2016).
Crystal Structure Analysis
Crystallographic studies have provided insights into the molecular structures of thiazole-containing compounds, offering a foundation for understanding their chemical behavior and interactions. For example, the crystal structure of a specific thiophene-thiazole derivative was elucidated, revealing detailed hydrogen bonding patterns and π-π interactions (Sharma et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS2/c16-15(17,18)10-4-1-3-9(7-10)13(21)20-14-19-11(8-23-14)12-5-2-6-22-12/h1-8H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKJVRQFLUCDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2478768.png)
![(2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2478769.png)

![1-[3-(Pyrazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2478772.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2478774.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)
![(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2478780.png)